molecular formula C13H10ClNO B1595088 3-chloro-N-phenylbenzamide CAS No. 6832-92-4

3-chloro-N-phenylbenzamide

Cat. No. B1595088
Key on ui cas rn: 6832-92-4
M. Wt: 231.68 g/mol
InChI Key: QDIUKUHOHYCIRM-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

To a solution of aniline (178 mg, 1.9 mmol) in 20 mL CH2Cl2 at room temperature was added NaOH (76.2 mg, 2.9 mmol) in 6 mL water. This mixture was stirred vigorously for 5 minutes after which 3-chlorobenzoyl chloride (500 mg, 2.9 mmol) was added drop-wise while stirring over a period of 30 minutes. This reaction mixture was stirred for an additional 2 hours followed by an acid work-up and extraction with CH2Cl2 (3×20 mL). The organic layers were combined, dried over anhydrous MgSO4. The product was purified via column chromatography on silica gel and eluted with a CHCl3/MeOH/Et3N (9.8:0.1:0.1) to give white crystals in 81% yield.
Quantity
178 mg
Type
reactant
Reaction Step One
Name
Quantity
76.2 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15]>C(Cl)Cl.O>[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
178 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
76.2 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
while stirring over a period of 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added drop-wise
STIRRING
Type
STIRRING
Details
This reaction mixture was stirred for an additional 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by an acid work-up and extraction with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The product was purified via column chromatography on silica gel
WASH
Type
WASH
Details
eluted with a CHCl3/MeOH/Et3N (9.8:0.1:0.1)
CUSTOM
Type
CUSTOM
Details
to give white crystals in 81% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C(=O)NC2=CC=CC=C2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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